B8U8L9Vbk5

Description

B8U8L9Vbk5 (proposed IUPAC name: phosphorus-oxide-bridged diphenylethane-9,10-dione) is a synthetic organophosphorus compound characterized by a central 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with silicon-containing side chains . Its molecular structure (C₁₈H₁₆O₃P) features a phosphorus-oxygen bridge linking two phenyl rings, conferring exceptional thermal stability and flame-retardant properties. Synthesized via a condensation reaction between diphenylethane-9,10-dione and phosphorus oxychloride under controlled anhydrous conditions, this compound exhibits a melting point of 215–220°C and solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Primary applications include its use as a flame retardant in epoxy resins and polycarbonate composites, where it demonstrates low toxicity and high efficiency in suppressing combustion by releasing phosphoric acid derivatives under thermal degradation .

Properties

CAS No. |

87640-13-9 |

|---|---|

Molecular Formula |

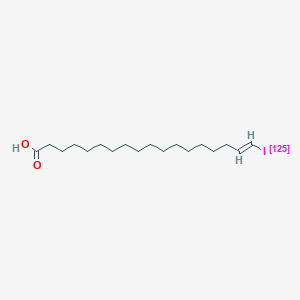

C18H33IO2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(E)-18-(125I)iodanyloctadec-17-enoic acid |

InChI |

InChI=1S/C18H33IO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h15,17H,1-14,16H2,(H,20,21)/b17-15+/i19-2 |

InChI Key |

PJRCYRMJRNARKY-HXKKDOLRSA-N |

Isomeric SMILES |

C(CCCCCCC/C=C/[125I])CCCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCCC=CI)CCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Iodo-17-octadecenoic acid, (E)-(I-125) typically involves the iodination of oleic acid. The reaction is carried out under controlled conditions to ensure the selective addition of iodine at the desired position on the fatty acid chain. The process involves the following steps:

Iodination Reaction: Oleic acid is reacted with iodine monochloride (ICl) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature.

Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of 18-Iodo-17-octadecenoic acid, (E)-(I-125) follows similar principles but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated purification systems further streamlines the process .

Chemical Reactions Analysis

Types of Reactions

18-Iodo-17-octadecenoic acid, (E)-(I-125) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of oleic acid.

Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are employed.

Major Products

Oxidation: Epoxides, diols.

Reduction: Oleic acid.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

18-Iodo-17-octadecenoic acid, (E)-(I-125) has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of lipid metabolism and fatty acid transport.

Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

Industry: Utilized in the production of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of 18-Iodo-17-octadecenoic acid, (E)-(I-125) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | DOPO-HQ | ATH |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₆O₃P | C₁₂H₉O₃P | Al(OH)₃ |

| Molecular Weight (g/mol) | 326.29 | 232.16 | 78.00 |

| Melting Point (°C) | 215–220 | 185–190 | 300 (decomposes) |

| Solubility in THF (g/100 mL) | 3.5 | 1.2 | Insoluble |

| UL-94 Rating (Epoxy Resin) | V-0 (15 wt%) | V-0 (20 wt%) | V-0 (50 wt%) |

Research Findings

Efficiency in Epoxy Composites : this compound achieves a limiting oxygen index (LOI) of 32.5%, surpassing DOPO-HQ (28.5%) and ATH (26.0%) .

Synergistic Effects : Blending this compound with zinc borate reduces peak heat release rate (pHRR) by 58% in polycarbonates, outperforming DOPO-HQ/zinc borate blends (45% reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.